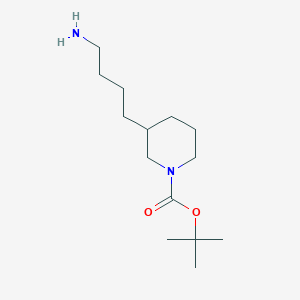

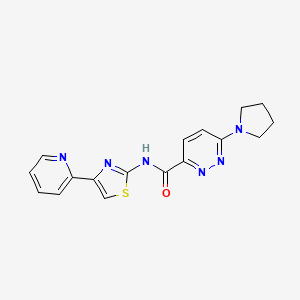

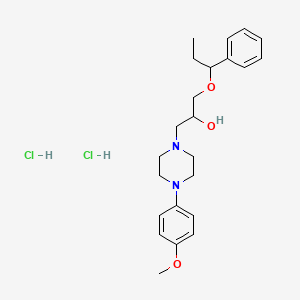

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs), which are involved in many physiological processes. The presence of fluorine atoms in the structure suggests potential for increased binding affinity and selectivity towards biological targets.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to confer specific properties and enhance biological activity. For example, the synthesis of benzenesulfonamides with phenyl-1,2,3-triazole moieties has been reported, where linkers such as ether, thioether, and amino types were inserted to provide additional flexibility . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involved starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamides is crucial for their interaction with biological targets. Computational and X-ray crystallographic studies have been used to understand the binding modes of these compounds with enzymes such as carbonic anhydrases . The introduction of fluorine atoms, as seen in the compound of interest, is known to affect the binding affinity and selectivity due to their electronegative nature and ability to form hydrogen bonds.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, which are essential for their biological activity. For instance, the interaction with carbonic anhydrase involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site . The modifications in the benzenesulfonamide structure, such as the introduction of fluorine atoms, can enhance the inhibitory potency and selectivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. The presence of fluorine atoms can increase the lipophilicity and metabolic stability of these compounds, potentially improving their pharmacokinetic profiles. The introduction of a fluorine atom has been shown to enhance the selectivity of COX-2 inhibitors, a property that could be relevant for the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biochemical Evaluation

This compound's relevance in scientific research primarily stems from its synthesis and biochemical evaluation, where it serves as a precursor or active agent in the development of inhibitors targeting specific enzymes or receptors. Its structure, involving both quinazoline and sulfonamide moieties, suggests potential activity in various biochemical pathways, which is a common theme in the synthesis and evaluation of similar compounds for therapeutic applications.

For instance, compounds with similar structures have been synthesized and evaluated for their ability to inhibit enzymes like kynurenine 3-hydroxylase, a key player in the kynurenine pathway, which is implicated in neuronal injury and disease (Röver et al., 1997). The detailed study of such compounds aids in understanding their potential therapeutic benefits and mechanisms of action.

Antimicrobial and Antitumor Activities

Compounds featuring the sulfonamide moiety, related to the discussed chemical structure, have been studied for their antimicrobial and antitumor properties. These studies contribute to the discovery of novel therapeutic agents capable of addressing resistant bacterial strains or cancer cells. For example, novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have shown promise as new antitumor agents, demonstrating significant in vitro activity (Alqasoumi et al., 2010).

Inhibition of Carbonic Anhydrase

Another critical area of application is the inhibition of carbonic anhydrase (CA), an enzyme involved in many physiological and pathological processes, including glaucoma, epilepsy, obesity, and cancer. Compounds structurally related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide have been explored for their CA inhibitory properties, showing high affinity for various CA isoforms, particularly those implicated in cancer (Lolak et al., 2019).

Eigenschaften

IUPAC Name |

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F4N3O3S/c1-13-27-20-11-6-16(12-19(20)21(30)29(13)17-7-4-15(23)5-8-17)28-33(31,32)18-9-2-14(3-10-18)22(24,25)26/h2-12,28H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUBMOYHTKESPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)

![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)

![N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2526774.png)

![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)